molecular formula C22H29NO4S B3037098 benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate CAS No. 439096-73-8

benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate

Cat. No.: B3037098
CAS No.: 439096-73-8
M. Wt: 403.5 g/mol
InChI Key: ZQGDYINMIMYNCY-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate is a chemical compound with the molecular formula C22H29NO4S It is characterized by the presence of a benzyl group, a sulfonyl group attached to a heptyl chain, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate typically involves the reaction of benzyl chloroformate with N-{1-[(4-methylphenyl)sulfonyl]heptyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{1-[(4-methylphenyl)sulfonyl]hexyl}carbamate
  • Benzyl N-{1-[(4-methylphenyl)sulfonyl]octyl}carbamate
  • Benzyl N-{1-[(4-methylphenyl)sulfonyl]nonyl}carbamate

Uniqueness

Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate is unique due to its specific heptyl chain length, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl and carbamate groups also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

benzyl N-[1-(4-methylphenyl)sulfonylheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S/c1-3-4-5-9-12-21(28(25,26)20-15-13-18(2)14-16-20)23-22(24)27-17-19-10-7-6-8-11-19/h6-8,10-11,13-16,21H,3-5,9,12,17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGDYINMIMYNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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